Cas no 1493800-08-0 (1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene)

1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
- C1=C(C(=CC(=C1C(F)(F)F)F)C)N(=O)=O
- 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
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- MDL: MFCD28797686
- Inchi: 1S/C8H5F4NO2/c1-4-2-6(9)5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3
- InChI Key: ZMUFIMGZZWWZOS-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=C(C=C1C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 223.02564105g/mol
- Monoisotopic Mass: 223.02564105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3.1
1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219174-0.05g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 0.05g |
$174.0 | 2023-09-16 | |
TRC | B438058-50mg |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-219174-2.5g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 2.5g |
$1454.0 | 2023-09-16 | |
Enamine | EN300-219174-0.1g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 0.1g |
$257.0 | 2023-09-16 | |
Enamine | EN300-219174-10.0g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 10.0g |
$3191.0 | 2023-02-22 | |
Enamine | EN300-219174-10g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 10g |
$3191.0 | 2023-09-16 | |
Enamine | EN300-219174-1g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 1g |
$743.0 | 2023-09-16 | |
Aaron | AR01ALSA-2.5g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 2.5g |
$2026.00 | 2025-02-14 | |
Aaron | AR01ALSA-50mg |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 50mg |
$265.00 | 2025-03-10 | |
1PlusChem | 1P01ALJY-10g |
1-fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene |
1493800-08-0 | 95% | 10g |
$4006.00 | 2024-06-20 |
1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene Related Literature
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Recent Advances in the Application of 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS: 1493800-08-0) in Chemical Biology and Pharmaceutical Research
1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS: 1493800-08-0) is a fluorinated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This compound, characterized by the presence of electron-withdrawing nitro and trifluoromethyl groups, along with a fluorine substituent, serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Recent studies have explored its applications in medicinal chemistry, particularly in the development of novel bioactive compounds and imaging agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene as a key building block for the synthesis of fluorinated analogs of known kinase inhibitors. The study demonstrated that the introduction of this moiety enhanced the metabolic stability and bioavailability of the resulting compounds, while maintaining their target affinity. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the reaction pathways, achieving high yields and selectivity.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was utilized as a precursor for the development of fluorescent probes targeting specific cellular proteins. The nitro group in the compound facilitated subsequent functionalization, enabling the attachment of fluorophores without compromising the probe's binding affinity. This approach has opened new avenues for real-time imaging and tracking of protein dynamics in live cells, providing insights into disease mechanisms and potential therapeutic targets.
Recent advancements in synthetic methodologies have also highlighted the role of 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene in facilitating C-F bond activation and cross-coupling reactions. A 2023 Nature Communications paper detailed a palladium-catalyzed coupling reaction using this compound, which allowed for the efficient incorporation of fluorinated aromatic systems into larger molecular frameworks. This development is particularly relevant for the pharmaceutical industry, where fluorinated compounds are increasingly sought after for their enhanced pharmacokinetic properties.
In addition to its synthetic utility, the compound has been explored for its potential biological activities. Preliminary studies in 2024 suggested that derivatives of 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene exhibit moderate inhibitory effects against certain bacterial strains, raising the possibility of its use in antimicrobial drug development. Further research is ongoing to elucidate the structure-activity relationships and optimize the biological efficacy of these derivatives.
In conclusion, 1-Fluoro-5-methyl-4-nitro-2-(trifluoromethyl)benzene (CAS: 1493800-08-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile tool for the synthesis of complex molecules, while its potential biological applications warrant further investigation. As synthetic methodologies and analytical techniques advance, the scope of its utility is expected to expand, offering new opportunities for drug discovery and development.
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